![molecular formula C9H6INO2 B12865986 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol It is a derivative of benzoxazole, featuring an iodine atom at the 5-position and an ethanone group at the 2-position of the benzoxazole ring
Preparation Methods
The synthesis of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of a benzoxazole precursor followed by the introduction of an ethanone group. One common synthetic route includes the following steps:
Iodination: The benzoxazole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the structure of the final drug candidate derived from this compound .
Comparison with Similar Compounds
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(5-Chlorobenzo[d]oxazol-2-yl)ethanone: Contains a chlorine atom at the 5-position.
1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone: Features a fluorine atom at the 5-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(5-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
InChI Key |
YNHYUTODMCBBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)

![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)

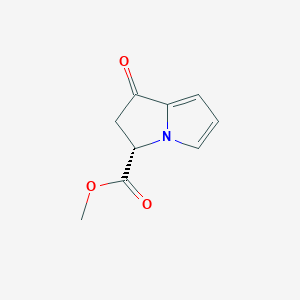
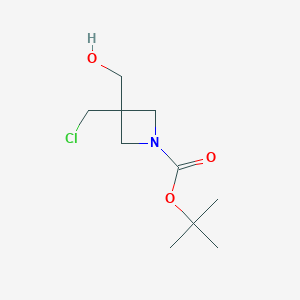
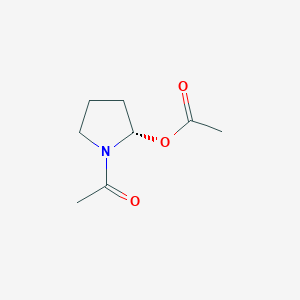

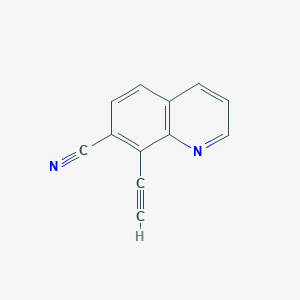
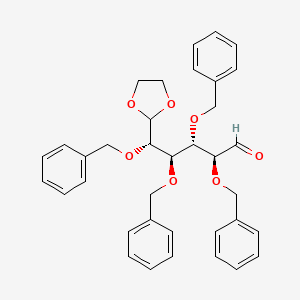
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)

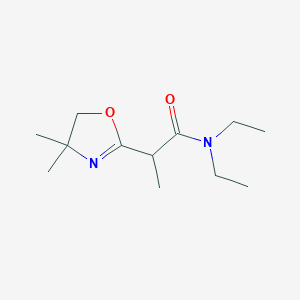
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
